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Tesevatinib (formerly known as XL647 and KD019) is a potent, orally available, multi-targeted
tyrosine kinase inhibitor that has shown promise in various preclinical models of cancer and
polycystic kidney disease.[1] This technical guide provides a comprehensive overview of the
pharmacokinetics (PK) and pharmacodynamics (PD) of tesevatinib in animal models,
summarizing key data and experimental protocols to inform further research and development.

Pharmacodynamics: Efficacy in Disease Models

Tesevatinib has demonstrated significant efficacy in rodent models of autosomal recessive
polycystic kidney disease (ARPKD) and patient-derived xenograft (PDX) models of
glioblastoma.

Polycystic Kidney Disease Models

In rodent models of ARPKD, tesevatinib has been shown to ameliorate the progression of both
renal and biliary disease.[2][3] Studies were conducted in the rapidly progressing bpk mouse
model, a phenocopy of severe neonatal ARPKD, and the orthologous PCK rat model.[2][4]

Experimental Protocol: Polycystic Kidney Disease Studies[2][3]

¢ Animal Models:
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o bpk Mice: BALB/c-(Biccl/Biccl) mice, a model for severe, rapidly progressing ARPKD.[2]
Wild-type BALB/c mice served as controls.

o PCK Rats: An orthologous model of human ARPKD. Sprague Dawley rats were used as
controls.[2]

e Drug Formulation and Administration:
o Tesevatinib HCI| was dissolved in a vehicle of EtOH:PEG 400:distilled water (5:45:50).

o bpk Mice: 7.5 and 15 mg/kg/day administered via intraperitoneal (I.P.) injection from
postnatal day (PN) 4 to PN21.[2][3]

o PCK Rats: 7.5 and 15 mg/kg/day administered via oral gavage from PN30 to PN90.[2][3]

e Pharmacodynamic Assessments:

[¢]

Body weight, total kidney weight, and liver weight were measured.

o Kidney weight to body weight (KW/BW) and liver weight to body weight (LW/BW) ratios
were calculated.

o A cystic index (CI) was determined through morphometric analysis.

o Renal function was assessed by measuring serum blood urea nitrogen (BUN), creatinine
(CR), and 12-hour urinary concentrating ability (UCA).

o Target engagement was validated by Western analysis of phosphorylated (active) forms of
key mediators of cystogenesis including EGFR, ErbB2, c-Src, and VEGFR2/KDR.[2][3]

o Toxicity was evaluated by monitoring for compound-related deaths and morphological
changes in various organs.[2]

Table 1: Pharmacodynamic Efficacy of Tesevatinib in the bpk Mouse Model of ARPKD[2]
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Treatment .

KWIBW Cystic LWIiBW BUN
Group n . .

Ratio Index (CI) Ratio (mgldL)
(Dose)
Untreated
bok 10 0.081+0.004 4.80+0.40 0.078 £0.003 125+ 15

p

Tesevatinib
(7.5 10 0.062 +0.003 3.60+0.52 0.065+0.002 75+10
mg/kg/day)
Tesevatinib
(15 10 0.045+0.002 2.50+0.50 0.058+0.002 45+8
mg/kg/day)

Table 2: Pharmacodynamic Efficacy of Tesevatinib in the PCK Rat Model of ARPKD[2]

Treatment .

KWIBW Cystic LWIBW BUN
Group n . .

Ratio Index (CI) Ratio (mgldL)
(Dose)
Untreated

10 0.039+0.002 3.80+0.30 0.048+0.002 40+5

PCK
Tesevatinib
(7.5 10 0.032+0.002 2.70+0.25 0.043+0.002 30x4
mg/kg/day)
Tesevatinib
(15 10 0.025+0.001 1.95+0.20 0.039+0.001 253
mg/kg/day)

Glioblastoma Models

Tesevatinib has been evaluated in patient-derived xenograft (PDX) models of EGFR-amplified

glioblastoma, where it demonstrated modest in vivo efficacy despite potent in vitro activity.[5]

This discrepancy may be attributed to drug-tissue binding and compensatory signaling.

Experimental Protocol: Glioblastoma Studies[6][5]
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» Animal Models: Athymic nude mice bearing either intracranial or flank tumors from EGFR-
amplified patient-derived glioblastoma xenografts (GBM12 and GBM®6).[5]

e Drug Administration: Tesevatinib was administered at 60 mg/kg orally daily.[6]
e Pharmacodynamic Assessments:
o In vitro: Cell viability (IC50) and suppression of EGFR signaling were assessed.[5]

o In vivo: Efficacy was determined by median survival for intracranial tumors and time to
outcome for flank tumors.[5]

Table 3: In Vitro and In Vivo Pharmacodynamics of Tesevatinib in Glioblastoma PDX
Models[5]

In Vivo Efficacy (Median

Model In Vitro IC50 SurvivallTime to Outcome
vs. Vehicle)

GBM12 (intracranial) 11 nmol/L (5.5 ng/mL) 23 vs. 18 days

GBM12 (flank) 41 vs. 33 days

GBMB6 (flank) 102 nmol/L 44 vs. 33 days

Pharmacokinetics: Absorption, Distribution, and
Brain Penetration

Pharmacokinetic studies of tesevatinib have been conducted in rats and mice, with a
particular focus on its ability to penetrate the blood-brain barrier (BBB).

Experimental Protocol: Pharmacokinetic Studies[7]
e Animal Models:

o Rats: Used for quantitative whole-body autoradiography with 14C labeled tesevatinib.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33785646/
https://www.benchchem.com/product/b1684520?utm_src=pdf-body
https://www.researchgate.net/publication/350506043_In_Vivo_Efficacy_of_Tesevatinib_in_EGFR-Amplified_Patient-Derived_Xenograft_Glioblastoma_Models_May_Be_Limited_by_Tissue_Binding_and_Compensatory_Signaling
https://pubmed.ncbi.nlm.nih.gov/33785646/
https://pubmed.ncbi.nlm.nih.gov/33785646/
https://www.benchchem.com/product/b1684520?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33785646/
https://www.benchchem.com/product/b1684520?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8172524/
https://www.benchchem.com/product/b1684520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Mice: Wild-type (WT) FVB mice and Mdrla/b(-/-)Bcrp(-/-) triple knockout (TKO) FVB mice
were used to assess BBB penetration.

e Drug Administration:

o Rats: Single dose of 14C labeled tesevatinib.

o Mice: Single oral dose or intraperitoneal infusion via osmotic minipumps.

e Sample Analysis:

o Rats: Whole-body autoradiography.

o Mice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to
determine tesevatinib concentrations in brain and plasma.

» Tissue Binding: Rapid equilibrium dialysis was used to assess drug-tissue binding.[6]

Table 4: Pharmacokinetic Parameters of Tesevatinib in Rodent Models[7]
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Unboun
. Brain Plasma Brain/Pl d
. Adminis ) .
Animal . Time Concent Concent asma Brain/PI
tration Dose . . . .
Model Point ration ration Ratio asma
Route .
(nalg) (ngimL)  (Kp) Ratio
(Kp,uu)
. ~1.0
Single 6-24 ) )
Rat N/A - - (radioacti -
Dose hours ]
vity)
WT Single
N/A 2 hours 0.72 1.36 0.53 0.03-0.08
Mouse Oral
TKO Single
N/A 2 hours 10.03 1.75 5.73 0.40-1.75
Mouse Oral
WT I.P. Steady
N/A 1.46 1.26 1.16 -
Mouse Infusion State
TKO I.P. Steady
_ N/A 30.6 1.22 25.10 -
Mouse Infusion State

Note: Unbound concentrations in the brain of WT mice were 0.78 to 1.59 ng/g.[5]

Signaling Pathways and Experimental Workflows

The multi-targeted nature of tesevatinib allows it to inhibit several key signaling pathways
involved in cell proliferation and angiogenesis.[1][8]
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Caption: Tesevatinib inhibits multiple receptor tyrosine kinases.

bpk Mouse Model PCK Rat Model

Tesevatinib Dosing
(7.5 or 15 mg/kg/day, I.P.)
PN4 - PN21

Pharmacodynamic Assessment
(KW/BW, CI, BUN, etc.)
at PN21

Tesevatinib Dosing
(7.5 or 15 mg/kg/day, Oral)
PN30 - PN90

Pharmacodynamic Assessment
(KW/BW, CI, BUN, etc.)
at PN90O

Click to download full resolution via product page

Caption: Workflow for Polycystic Kidney Disease studies.
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Caption: Workflow for Glioblastoma PK/PD studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1684520#pharmacokinetics-and-
pharmacodynamics-of-tesevatinib-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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